molecular formula C17H22BrNO3 B3960971 3-[(4-Bromophenyl)methyl]-4-(cyclohexylamino)-4-oxobutanoic acid

3-[(4-Bromophenyl)methyl]-4-(cyclohexylamino)-4-oxobutanoic acid

Cat. No.: B3960971
M. Wt: 368.3 g/mol
InChI Key: HBBWWFKSNWMTTN-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methyl]-4-(cyclohexylamino)-4-oxobutanoic acid is an organic compound that features a bromophenyl group, a cyclohexylamino group, and a butanoic acid moiety

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]-4-(cyclohexylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO3/c18-14-8-6-12(7-9-14)10-13(11-16(20)21)17(22)19-15-4-2-1-3-5-15/h6-9,13,15H,1-5,10-11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBWWFKSNWMTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(CC2=CC=C(C=C2)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methyl]-4-(cyclohexylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is to start with the bromination of benzyl alcohol to obtain 4-bromobenzyl alcohol. This intermediate is then subjected to oxidation to form 4-bromobenzaldehyde. The next step involves a condensation reaction with cyclohexylamine to form the corresponding imine, which is subsequently reduced to yield the amine derivative. Finally, the amine is reacted with succinic anhydride to form the target compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methyl]-4-(cyclohexylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

    Oxidation: Formation of 4-bromophenol derivatives.

    Reduction: Formation of 4-(cyclohexylamino)-4-hydroxybutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Bromophenyl)methyl]-4-(cyclohexylamino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methyl]-4-(cyclohexylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexylamino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)methyl]-4-(cyclohexylamino)-4-oxobutanoic acid
  • 3-[(4-Fluorophenyl)methyl]-4-(cyclohexylamino)-4-oxobutanoic acid
  • 3-[(4-Methylphenyl)methyl]-4-(cyclohexylamino)-4-oxobutanoic acid

Uniqueness

The presence of the bromine atom in 3-[(4-Bromophenyl)methyl]-4-(cyclohexylamino)-4-oxobutanoic acid imparts unique electronic properties, making it more reactive in certain substitution reactions compared to its chloro, fluoro, or methyl analogs. This can lead to different biological activities and applications in material science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-Bromophenyl)methyl]-4-(cyclohexylamino)-4-oxobutanoic acid
Reactant of Route 2
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3-[(4-Bromophenyl)methyl]-4-(cyclohexylamino)-4-oxobutanoic acid

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